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Monolayers of tin sulfide (SnS) and germanium sulfide (GeS) are members of the Group IV

monochalcogenide family of two-dimensional (2D) materials. They have garnered significant

research interest due to their unique anisotropic crystal structures, which lead to direction-

dependent electronic, optical, and mechanical properties. Both materials possess a puckered,

honeycomb-like structure similar to black phosphorus, making them promising candidates for

applications in electronics, optoelectronics, and thermoelectrics. This guide provides an

objective comparison of their structural properties, supported by experimental and

computational data.

Crystal Structure and Visualization
Both SnS and GeS monolayers crystallize in an orthorhombic structure with a Pmn2₁ space

group.[1][2] This results in a distinctive puckered lattice where each metal atom (Sn or Ge) is

covalently bonded to three neighboring sulfur atoms.[1] This arrangement creates an

anisotropic "hinge-like" structure, leading to different properties along the two primary in-plane

directions: the armchair and zigzag axes.[3]

Below is a visualization of the puckered honeycomb crystal structure common to both SnS and

GeS monolayers.

Caption: Ball-and-stick model of the puckered crystal structure of SnS and GeS monolayers.
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The structural and electronic parameters of SnS and GeS monolayers have been determined

primarily through first-principles calculations based on Density Functional Theory (DFT). The

tables below summarize key quantitative data from various studies.

Table 1: Structural Parameters of SnS and GeS Monolayers

Parameter Direction SnS Monolayer GeS Monolayer

Lattice Constant, a (Å) Zigzag 4.0298 - 4.07[1][2] 3.61 - 3.6628[1][4]

Lattice Constant, b (Å) Armchair 4.2651 - 4.345[1][5] 4.31 - 4.524[4][5]

Bond Length 1 (Å) M-S (in-plane) ~2.53[6] 2.37 - 2.44[4]

Bond Length 2 (Å) M-S (out-of-plane) ~2.92[6] -

Monolayer Thickness

(Å)
- 2.60[1] 2.57[1]

Note: Lattice parameters can vary slightly depending on the computational method (e.g., DFT

functional) and software used.

Table 2: Electronic and Mechanical Properties

Property SnS Monolayer GeS Monolayer

Band Gap (PBE/DFT) (eV) 1.38 - 1.46[2][7] 1.90[1]

Band Gap (HSE06) (eV) 1.92 - 2.01[1][2] 2.36[1]

Nature of Band Gap Indirect[1][2] Indirect[1]

Young's Modulus, C₁₁ (N/m) 45.2[8] -

Young's Modulus, C₂₂ (N/m) 25.3[8] -

Experimental and Computational Protocols
The characterization of SnS and GeS monolayers relies on a combination of theoretical

modeling and experimental verification.
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Synthesis: Monolayer GeS has been successfully fabricated on copper substrates using

molecular beam epitaxy (MBE).[9] For SnS, liquid-phase exfoliation (LPE) is a common

method to isolate single and few-layer flakes.[10]

Structural Characterization: High-resolution scanning tunneling microscopy (STM) and low-

energy electron diffraction (LEED) are used to confirm the orthogonal lattice structure.[9]

Compositional and Electronic Analysis: X-ray photoelectron spectroscopy (XPS) verifies the

elemental composition and valence states.[9] Angle-resolved photoelectron spectroscopy

(ARPES) is employed to determine the electronic band structure experimentally.[9] Raman

spectroscopy provides characteristic vibrational peaks that confirm the material's quality and

structure.[9]

The vast majority of structural and electronic data for these monolayers comes from

computational modeling.

Density Functional Theory (DFT): This is the primary first-principles method used.[7][11]

Calculations are performed to relax the atomic positions and determine the lowest energy

configuration, yielding lattice parameters, bond lengths, and angles.[4] Different exchange-

correlation functionals, such as the Perdew-Burke-Ernzerhof (PBE) and the Heyd-Scuseria-

Ernzerhof (HSE06) hybrid functional, are used. PBE is known to underestimate band gaps,

while HSE06 provides more accurate electronic structure predictions.[1][2][9]

Simulation Setup: To simulate a 2D monolayer, a periodic slab geometry is used with a large

vacuum region (typically >15 Å) in the direction perpendicular to the monolayer plane to

prevent spurious interactions between periodic images.[1]

Property Calculation: Once the structure is optimized, electronic band structures, density of

states (DOS), and mechanical properties like elastic constants are calculated.[8] For thermal

properties, machine learning interatomic potentials trained on DFT data are increasingly

used to solve the phonon Boltzmann transport equation.[3]

The logical workflow for a typical computational analysis is depicted below.
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Caption: A typical computational workflow for the structural analysis of 2D materials using DFT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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